N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide
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Overview
Description
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide is a complex organic compound with a molecular formula of C23H28Cl3N5OS and a molecular weight of 528.936 g/mol This compound is notable for its unique structure, which includes a trichloroethyl group, a diazenyl group, and a hexanamide moiety
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves multiple steps. The synthetic route typically starts with the preparation of the trichloroethyl intermediate, which is then reacted with the diazenyl aniline derivative under controlled conditions. The final step involves the coupling of the intermediate with hexanamide to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The trichloroethyl group and the diazenyl moiety play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide can be compared with other similar compounds such as:
N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide: This compound has a similar structure but with an ethoxy group instead of a methyl group, leading to different chemical properties and applications.
3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-4-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]benzamide:
N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide: This compound features a morpholine ring, which affects its binding properties and biological activity.
Properties
CAS No. |
303775-29-3 |
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Molecular Formula |
C23H28Cl3N5OS |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C23H28Cl3N5OS/c1-4-5-6-11-20(32)28-21(23(24,25)26)29-22(33)27-18-13-12-17(14-16(18)3)30-31-19-10-8-7-9-15(19)2/h7-10,12-14,21H,4-6,11H2,1-3H3,(H,28,32)(H2,27,29,33) |
InChI Key |
TVUAQJUPNJVRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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